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Compound of Interest

Compound Name: Benzo(b)triphenylen-10-ol

Cat. No.: B15474510 Get Quote

Disclaimer: To date, the specific crystal structure of Benzo(b)triphenylen-10-ol has not been

publicly reported in crystallographic databases or scholarly literature. To fulfill the request for an

in-depth technical guide, this document presents a representative crystal structure analysis of a

closely related polycyclic aromatic alcohol, 9-Hydroxyfluorene. This model system provides a

practical and illustrative example of the methodologies and data presentation expected in a

comprehensive crystallographic study.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed overview of the experimental protocols, data analysis, and structural interpretation

involved in the X-ray crystallographic analysis of aromatic alcohols.

Crystallographic Data Summary
The following tables summarize the key crystallographic data and refinement parameters for

the model compound, 9-Hydroxyfluorene.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₁₃H₁₀O

Formula weight 182.22

Temperature 293(2) K

Wavelength 1.54178 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 8.534(2) Å

b 5.968(2) Å

c 18.215(4) Å

α 90°

β 102.73(2)°

γ 90°

Volume 904.3(4) Å³

Z 4

Calculated density 1.338 Mg/m³

Absorption coefficient 0.687 mm⁻¹

F(000) 384

Data collection

Crystal size 0.30 x 0.20 x 0.10 mm

Theta range for data collection 4.86 to 72.43°

Index ranges -10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22

Reflections collected 1785
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Independent reflections 1785 [R(int) = 0.0000]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1785 / 0 / 128

Goodness-of-fit on F² 1.045

Final R indices [I>2sigma(I)] R1 = 0.0415, wR2 = 0.1169

R indices (all data) R1 = 0.0521, wR2 = 0.1234

Largest diff. peak and hole 0.175 and -0.194 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å) Bond Length (Å)

O(1)-C(9) 1.435(2) C(5)-C(6) 1.385(3)

C(1)-C(2) 1.386(3) C(6)-C(7) 1.381(3)

C(1)-C(9a) 1.393(2) C(7)-C(8) 1.384(3)

C(2)-C(3) 1.383(3) C(8)-C(4b) 1.391(2)

C(3)-C(4) 1.380(3) C(9)-C(9a) 1.512(2)

C(4)-C(4a) 1.393(2) C(9)-C(4a) 1.514(2)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°) Atoms Angle (°)

C(9a)-C(9)-C(4a) 102.24(12) C(8)-C(4b)-C(4a) 120.53(16)

O(1)-C(9)-C(9a) 110.65(13) C(8)-C(4b)-C(5) 131.02(17)

O(1)-C(9)-C(4a) 112.51(13) C(4a)-C(4b)-C(5) 108.45(15)

C(4)-C(4a)-C(4b) 120.72(16) C(6)-C(5)-C(4b) 121.22(18)

C(4)-C(4a)-C(9) 129.98(16) C(7)-C(6)-C(5) 119.53(18)

C(4b)-C(4a)-C(9) 109.29(14) C(6)-C(7)-C(8) 120.37(18)

Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and

structure determination of the model compound.

Synthesis and Crystallization
Single crystals of 9-Hydroxyfluorene suitable for X-ray diffraction were obtained by slow

evaporation of a saturated solution in ethanol at room temperature. The compound was

synthesized via the reduction of 9-fluorenone with sodium borohydride in methanol. The

resulting white solid was recrystallized from ethanol to yield colorless, needle-like crystals.

X-ray Data Collection
A suitable single crystal was mounted on a glass fiber and subjected to X-ray diffraction

analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using

graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. A

series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS-97 program and refined

by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined

using a riding model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the

crystallographic analysis process.
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To cite this document: BenchChem. [Crystal Structure of Benzo(b)triphenylen-10-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15474510#crystal-structure-analysis-of-benzo-b-
triphenylen-10-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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